molecular formula C10H12ClN3O B3092149 {[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride CAS No. 1224168-35-7

{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

Cat. No. B3092149
CAS RN: 1224168-35-7
M. Wt: 225.67
InChI Key: JVBQRFHENBQLDG-UHFFFAOYSA-N
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Description

The compound “{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride” is a heterocyclic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The 1,2,4-oxadiazole ring is attached to a 4-methylphenyl group and a methylamine group .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . This ring is attached to a 4-methylphenyl group and a methylamine group .

Scientific Research Applications

Anticancer Activity

Several studies have synthesized 1,2,4-oxadiazole derivatives to evaluate their anticancer properties. For instance, a study synthesized a series of derivatives and tested them against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated moderate to good anticancer activity, highlighting the potential of 1,2,4-oxadiazole derivatives in cancer research (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

The antimicrobial potential of 1,2,4-oxadiazole derivatives has also been a focus of research. One study synthesized new derivatives and screened them for antimicrobial activities, finding some compounds to possess good or moderate activities against various microorganisms. This indicates the relevance of these compounds in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Structural Characterization and Synthesis

Structural characterization and synthesis studies have explored the diverse chemical properties and applications of 1,2,4-oxadiazole derivatives. For example, a study detailed the reaction and structural elucidation of an N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine derivative, contributing to the understanding of the chemical behavior and potential applications of these compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).

Nematicidal Activity

The development of novel nematicides is critical for agricultural research and pest management. A study synthesized 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety and evaluated their nematicidal activities. The compounds showed significant activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of other 1,2,4-oxadiazoles . Additionally, development of efficient synthetic routes for this and similar compounds could be a focus of future research .

properties

IUPAC Name

[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBQRFHENBQLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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